Isobutyl-deoxynyboquinone

説明

Structure

3D Structure

特性

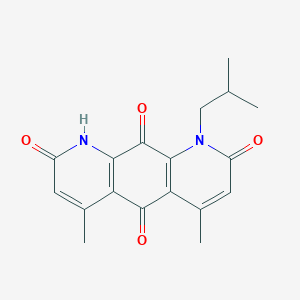

分子式 |

C18H18N2O4 |

|---|---|

分子量 |

326.3 g/mol |

IUPAC名 |

4,6-dimethyl-1-(2-methylpropyl)-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone |

InChI |

InChI=1S/C18H18N2O4/c1-8(2)7-20-12(22)6-10(4)14-16(20)18(24)15-13(17(14)23)9(3)5-11(21)19-15/h5-6,8H,7H2,1-4H3,(H,19,21) |

InChIキー |

XVXDZGBARWYTHG-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)CC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Effects of IB-DNQ on DNA Damage and Repair Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyl-deoxynyboquinone (IB-DNQ) is a potent, NQO1-bioactivatable anticancer agent that leverages the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many solid tumors to induce targeted cytotoxicity. Its mechanism of action is centered on the generation of massive oxidative stress, leading to extensive DNA damage and the activation of specific DNA damage response (DDR) pathways. This guide provides a comprehensive technical overview of the molecular mechanisms through which IB-DNQ impacts DNA integrity, the ensuing cellular repair responses, and the synergistic potential of combining IB-DNQ with inhibitors of key DNA repair enzymes, such as PARP inhibitors.

Core Mechanism of Action: NQO1-Dependent Redox Cycling

IB-DNQ's therapeutic activity is contingent upon its enzymatic reduction by NQO1, an enzyme frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and pancreatic cancer.[1][2][3]

-

Enzymatic Activation: NQO1 catalyzes a two-electron reduction of the quinone moiety of IB-DNQ to a hydroquinone (B1673460).[4]

-

Futile Redox Cycling: This hydroquinone is highly unstable and rapidly auto-oxidizes back to the parent quinone, producing superoxide (B77818) radicals (O₂⁻) in the process.[1][4] This futile cycle repeats, consuming cellular reducing equivalents (NADH and NADPH) at a high rate.[1][5]

-

Reactive Oxygen Species (ROS) Generation: The primary product of this cycle, superoxide, is converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂).[1][5] This massive and sustained production of ROS overwhelms the cell's antioxidant capacity, leading to severe oxidative stress.[2][6]

Induction of DNA Damage and Activation of the DDR

The primary consequence of excessive ROS production is widespread damage to cellular macromolecules, most critically, DNA. IB-DNQ induces a high load of DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[2] The cell responds by activating a complex signaling network known as the DNA Damage Response (DDR).

Key events in the IB-DNQ-induced DDR include:

-

Sensor Kinase Activation: DSBs are recognized by sensor proteins, which in turn recruit and activate apical kinases of the DDR pathway, primarily Ataxia Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][7] Ataxia Telangiectasia and Rad3-related (ATR) kinase is also a central regulator of the DDR, often activated by replication stress.[8][9]

-

H2AX Phosphorylation: A hallmark of DSB formation is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[1] This modification serves as a scaffold to recruit downstream DDR and repair factors to the site of damage.

-

Effector Kinase Activation: ATM and other apical kinases phosphorylate a cascade of downstream targets, including checkpoint kinases like CHEK1, to orchestrate cell cycle arrest and initiate DNA repair.[1]

Impact on Specific DNA Repair Pathways

PARP1 Hyperactivation and Bioenergetic Collapse

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in DNA repair, particularly for single-strand breaks, and it also participates in DSB repair.[10][11] Upon sensing extensive DNA damage, as induced by IB-DNQ, PARP1 becomes hyperactivated.[2][3]

This hyperactivation has two major consequences:

-

NAD⁺ Depletion: PARP1 consumes large quantities of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), to synthesize poly(ADP-ribose) chains on itself and other proteins.[3][12] The massive scale of DNA damage leads to a catastrophic depletion of the cellular NAD⁺ pool.[3]

-

ATP Depletion: NAD⁺ is essential for glycolysis and oxidative phosphorylation. Its depletion leads to a rapid fall in ATP levels, precipitating a cellular energy crisis.[3]

This sequence of PARP1 hyperactivation, NAD⁺/ATP depletion, and energy collapse culminates in a form of programmed necrosis.[2][3]

Non-Homologous End Joining (NHEJ)

NHEJ is a primary pathway for repairing DSBs throughout the cell cycle.[13][14] A key component of this pathway is the DNA-dependent protein kinase (DNA-PK). Studies have shown that treatment with IB-DNQ, particularly in combination with PARP inhibitors, leads to a significant increase in the phosphorylation of DNA-PK at serine 3205, indicating activation of the NHEJ pathway in response to the induced DSBs.[1]

Synergistic Lethality with PARP Inhibitors

A promising therapeutic strategy involves combining IB-DNQ with PARP inhibitors (PARPi), such as Rucaparib.[1][5] This combination creates a powerful synthetic lethal interaction in NQO1-positive cancer cells.

The rationale is twofold:

-

IB-DNQ Creates the Damage: IB-DNQ acts as the DNA damaging agent, creating a high volume of lesions that require PARP1 activity for efficient repair.

-

PARPi Blocks the Repair: Rucaparib inhibits PARP1, preventing the repair of these lesions.[1][4] This leads to an accumulation of unrepaired DNA damage, amplifying the cytotoxic effect.[5]

This dual-agent treatment has been shown to be more effective than either agent alone, inducing a synergistic increase in markers of DNA damage (γH2AX) and leading to enhanced tumor-selective cell death.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating IB-DNQ, primarily in TNBC cell lines.

Table 1: Drug Concentrations Used in Combination Studies

| Compound | Concentration (Sublethal) | Concentration (Lethal) | Combination Dose | Reference |

|---|---|---|---|---|

| IB-DNQ | 0.1 µM | 0.4 µM | 0.1 µM | [1] |

| Rucaparib | 15 µM | - | 15 µM |[1] |

Table 2: Key Phosphorylation Changes in Response to Treatment

| Protein Target | Phosphorylation Site | Treatment Condition | Outcome | Reference |

|---|---|---|---|---|

| H2AX | Serine 139 | IB-DNQ + Rucaparib | Synergistic increase in phosphorylation | [1][5] |

| DNA-PK | Serine 3205 | IB-DNQ + Rucaparib | Significant synergistic increase (p=0.0369) | [1] |

| ATM/CHEK1 | (Activity) | IB-DNQ | Significantly increased kinase activity |[1] |

Key Experimental Protocols

Cell Culture and NQO1 Expression

-

Cell Lines: MDA-MB-231 and MDA-MB-468 human TNBC cell lines, which harbor a polymorphism (NQO1*2) leading to rapid degradation of the NQO1 protein, are commonly used.[1]

-

NQO1 Overexpression: To create an isogenic control system, these cells are transfected with a plasmid to exogenously overexpress functional NQO1 (denoted as NQO1+ cells), allowing for direct comparison with the NQO1-deficient parental cells.[1]

Drug Treatment Protocol

-

Procedure: NQO1+ and NQO1*2 cells are treated for a specified duration (e.g., short-term treatments for mechanistic studies) with one of the following:

-

Vehicle control (e.g., DMSO).

-

IB-DNQ at sublethal (e.g., 0.1 µM) or lethal (e.g., 0.4 µM) concentrations.

-

Rucaparib (e.g., 15 µM).

-

A combination of sublethal IB-DNQ and Rucaparib.[1]

-

Proteomic and Phosphoproteomic Analysis

-

Objective: To gain a global understanding of changes in protein abundance, phosphorylation state, and thermal stability following drug treatment.[4][5]

-

Methodology:

-

Cells are harvested after treatment, and proteins are extracted.

-

Samples are subjected to mass spectrometry-based analysis for global proteomics and phosphoproteomics.

-

Thermal Proteome Profiling (TPP) may be used to assess changes in protein thermal stability, which can indicate drug-target engagement or changes in protein complex formation.[1]

-

Western Blotting

-

Objective: To validate mass spectrometry findings and quantify changes in specific proteins of interest.

-

Targets: Key proteins in the DDR pathway, such as phospho-H2AX (Ser139), phospho-DNA-PK (Ser3205), and total levels of these proteins are assessed to confirm pathway activation.[1]

Conclusion

IB-DNQ represents a highly selective anti-cancer agent whose efficacy is rooted in the targeted induction of overwhelming oxidative stress and subsequent DNA damage in NQO1-overexpressing tumors. Its mechanism triggers a robust DNA damage response, characterized by the activation of the ATM and DNA-PK signaling pathways and the hyperactivation of PARP1, leading to a unique bioenergetic collapse. The profound reliance of cancer cells on PARP1 to manage IB-DNQ-induced damage makes the combination of IB-DNQ with PARP inhibitors a powerful and synergistic therapeutic strategy. Further investigation into these pathways will continue to refine the clinical application of IB-DNQ and similar NQO1-bioactivatable drugs in precision oncology.

References

- 1. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]

- 11. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer treatment-induced NAD+ depletion in premature senescence and late cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]

- 14. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of IB-DNQ in Targeting Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl-deoxynyboquinone (IB-DNQ) is a novel, potent NQO1-bioactivatable drug candidate that has demonstrated significant promise in the selective targeting of cancer cells.[1][2][3] Many solid tumors, including non-small cell lung, pancreatic, breast, and head and neck cancers, exhibit elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) compared to normal tissues.[4][5] This differential expression provides a therapeutic window for targeted therapies. IB-DNQ leverages this distinction, acting as a substrate for NQO1 to induce tumor-specific cytotoxicity.[2][3] This technical guide provides an in-depth overview of the mechanism of action of IB-DNQ, its effects on cancer cell metabolism, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Multi-faceted Assault on Cancer Cell Metabolism

The cytotoxic activity of IB-DNQ is contingent on its enzymatic activation by NQO1, initiating a cascade of events that culminate in cancer cell death through metabolic catastrophe.[6]

2.1. NQO1-Dependent Futile Redox Cycling

In cancer cells with high NQO1 expression, IB-DNQ undergoes a two-electron reduction by NQO1, utilizing NADH or NADPH as electron donors, to form an unstable hydroquinone (B1673460).[6] This hydroquinone rapidly auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS), primarily superoxide (B77818) radicals (O₂⁻).[6] This process, known as futile redox cycling, creates a massive oxidative burst within the cancer cell and leads to the rapid consumption of NAD(P)H.[6][7]

2.2. Induction of Severe Oxidative Stress and DNA Damage

The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to severe oxidative stress. This results in widespread damage to cellular macromolecules, including lipids, proteins, and, critically, DNA, causing single and double-strand breaks.[3]

2.3. PARP1 Hyperactivation and Catastrophic Energy Depletion

The extensive DNA damage triggers the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a key sensor of DNA damage.[8] PARP1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers at the sites of DNA damage, a process crucial for DNA repair. The massive and sustained activation of PARP1 by IB-DNQ-induced DNA damage leads to a rapid and profound depletion of the cellular NAD+ pool.[8] This, in turn, inhibits NAD+-dependent metabolic pathways, including glycolysis and oxidative phosphorylation, resulting in a catastrophic drop in ATP levels and a severe energy crisis.[8]

2.4. Induction of Programmed Cell Death: Apoptosis and Necrosis

The culmination of oxidative stress, DNA damage, and energy depletion drives the cancer cell towards programmed cell death. IB-DNQ has been shown to induce both apoptotic and necrotic cell death pathways.[8] The specific mode of cell death can be influenced by the cellular context and the presence of other therapeutic agents. For instance, combination with PARP inhibitors can steer the cell death mechanism towards apoptosis.[6]

Quantitative Data on IB-DNQ Efficacy

The potency of IB-DNQ has been evaluated across various cancer cell lines, demonstrating significantly lower IC50 values in NQO1-positive cells.

| Cell Line | Cancer Type | NQO1 Status | IB-DNQ IC50 (µM) | Reference |

| SCCF1 | Feline Oral Squamous Cell Carcinoma | High | ~0.1-1 | [1] |

| SCCF2 | Feline Oral Squamous Cell Carcinoma | Moderate | ~1-10 | [1] |

| SCCF3 | Feline Oral Squamous Cell Carcinoma | Low | >10 | [1] |

| HCC1937 | Triple-Negative Breast Cancer | High | ~0.1-0.2 (in combination with Rucaparib) | [6] |

| MDA-MB-231 NQO1+ | Triple-Negative Breast Cancer | High (overexpressed) | Sensitive (specific value not provided) | [6] |

| MDA-MB-231 NQO1*2 | Triple-Negative Breast Cancer | Low (polymorphism) | Resistant (specific value not provided) | [6] |

Signaling Pathways and Metabolic Effects

IB-DNQ's mechanism of action directly and indirectly impacts several critical signaling pathways and metabolic processes within cancer cells.

Core Signaling Pathway of IB-DNQ Action

The central mechanism of IB-DNQ involves a linear cascade of events initiated by NQO1 and culminating in cell death.

Caption: Core signaling pathway of IB-DNQ in NQO1-positive cancer cells.

Experimental Workflow for Evaluating IB-DNQ Efficacy

A typical preclinical workflow to assess the potential of IB-DNQ involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for preclinical evaluation of IB-DNQ.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IB-DNQ's effects on cancer cell metabolism.

5.1. NQO1 Activity Assay

This assay measures the enzymatic activity of NQO1 in cell lysates.[9]

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

96-well clear bottom plate

-

Assay buffer: 50 mM Tris-HCl, pH 7.5

-

Cytochrome c (77 µM final concentration)

-

NADH (200 µM final concentration)

-

Menadione (10 µM final concentration)

-

Dicoumarol (NQO1 inhibitor, for control wells)

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a 96-well plate, add 20-40 µg of protein lysate to each well.

-

For control wells, pre-incubate lysates with dicoumarol.

-

Prepare a reaction cocktail containing assay buffer, cytochrome c, NADH, and menadione.

-

Initiate the reaction by adding the reaction cocktail to each well.

-

Immediately measure the absorbance at 550 nm every 30 seconds for 5-10 minutes at 37°C.

-

Calculate NQO1 activity based on the rate of cytochrome c reduction, using the molar extinction coefficient of reduced cytochrome c.

-

5.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

-

Materials:

-

Cancer cell lines (NQO1-positive and -negative)

-

IB-DNQ

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in appropriate culture plates or dishes.

-

Treat cells with various concentrations of IB-DNQ for the desired time.

-

Wash the cells with PBS.

-

Load the cells with DCFDA solution (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer (Ex/Em ~485/535 nm).

-

5.3. Seahorse XF Real-Time ATP Rate Assay

This assay simultaneously measures mitochondrial respiration and glycolysis to determine the ATP production from each pathway.[10][11][12][13][14]

-

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin (B223565) and rotenone/antimycin A)

-

IB-DNQ

-

Appropriate cell culture medium for the assay

-

-

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

-

Replace the growth medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Treat cells with IB-DNQ for the desired duration before the assay.

-

Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A into the appropriate ports.

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay to measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

The instrument will sequentially inject the inhibitors to determine the ATP production rates from oxidative phosphorylation and glycolysis.

-

Analyze the data using the Seahorse Wave software.

-

5.4. Apoptosis and Necrosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][15][16]

-

Materials:

-

Cancer cell lines

-

IB-DNQ

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with IB-DNQ for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion and Future Directions

IB-DNQ represents a promising targeted therapeutic strategy for cancers overexpressing NQO1. Its unique mechanism of action, which exploits a common metabolic vulnerability in cancer cells, leads to potent and selective cytotoxicity. The profound impact of IB-DNQ on cancer cell metabolism, particularly the induction of a severe energy crisis, underscores its potential as a powerful anticancer agent.

Future research should focus on:

-

Expanding the evaluation of IB-DNQ in a broader range of NQO1-positive cancer types.

-

Investigating rational combination therapies to enhance the efficacy of IB-DNQ and overcome potential resistance mechanisms.

-

Conducting comprehensive preclinical toxicology and pharmacokinetic studies to facilitate its translation into clinical trials.

-

Identifying predictive biomarkers beyond NQO1 expression to better select patients who are most likely to respond to IB-DNQ therapy.

The continued exploration of IB-DNQ and similar NQO1-bioactivatable drugs holds the potential to deliver novel and effective treatments for a variety of challenging cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Veterinary Cancer Society Conference 2017 - VIN [vin.com]

- 6. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. bioscience.co.uk [bioscience.co.uk]

Methodological & Application

Isobutyl-deoxynyboquinone (IB-DNQ): A Comprehensive Guide to Laboratory Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the laboratory synthesis of Isobutyl-deoxynyboquinone (IB-DNQ), a potent and selective substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). IB-DNQ is a promising agent in cancer research due to its ability to induce targeted cell death in tumors overexpressing NQO1. This guide covers the synthetic route, experimental protocols, relevant biological pathways, and key quantitative data to facilitate its use in a research and drug development setting.

Introduction

This compound (IB-DNQ) is a derivative of deoxynyboquinone (B1670260) (DNQ), a natural product that has demonstrated significant antineoplastic activity. The cytotoxic effect of IB-DNQ is contingent on its bioactivation by NQO1, an enzyme frequently upregulated in various solid tumors, including lung, breast, and pancreatic cancers. This targeted activation mechanism minimizes off-target effects, making IB-DNQ a compound of high interest for cancer therapy.

Upon two-electron reduction by NQO1, IB-DNQ forms an unstable hydroquinone. This intermediate rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that generates substantial amounts of reactive oxygen species (ROS), primarily superoxide (B77818) radicals. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to DNA damage, PARP1 hyperactivation, and ultimately, cancer cell death through programmed necrosis and apoptosis.

Synthesis of this compound

The synthesis of IB-DNQ is adapted from the modular, multi-step synthesis of deoxynyboquinone (DNQ) developed by Hergenrother and colleagues, which utilizes palladium-mediated coupling reactions. The final step involves the N-alkylation of the DNQ core with an isobutyl group.

Key Quantitative Data for IB-DNQ

| Parameter | Value | Reference |

| Molecular Formula | C18H18N2O4 | N/A |

| Molecular Weight | 326.35 g/mol | N/A |

| In Vitro IC50 (A549 cells) | 0.08 µM | [1] |

| In Vitro IC50 (MCF-7 cells) | 0.025 µM | [1] |

| Maximum Tolerated Dose (Mice) | 15 mg/kg | [1] |

| Peak Plasma Concentration (Cats, 1.0-2.0 mg/kg IV) | Exceeds in vitro cytotoxic concentrations | [2] |

Experimental Protocols

I. Synthesis of Deoxynyboquinone (DNQ) Precursor

The synthesis of the DNQ precursor follows a seven-step linear sequence involving three palladium-mediated coupling reactions, as described by Bair et al. in the Journal of the American Chemical Society.[3][4][5] This established protocol provides a reliable method to obtain the core structure required for the final N-alkylation step. For detailed experimental procedures for the synthesis of the DNQ precursor, please refer to the supporting information of the original publication.

II. N-Alkylation of Deoxynyboquinone to Yield this compound (IB-DNQ)

This protocol describes the final step in the synthesis of IB-DNQ, the N-alkylation of the DNQ precursor. An optimized, large-scale synthesis has been reported.[6]

Materials:

-

Deoxynyboquinone (DNQ)

-

Isobutyl iodide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of Deoxynyboquinone in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3).

-

Add isobutyl iodide to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization:

-

Confirm the identity and purity of the synthesized IB-DNQ using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Experimental Workflow

IB-DNQ Mechanism of Action

The primary mechanism of action of IB-DNQ involves its selective bioactivation by NQO1 in cancer cells, leading to a futile redox cycle and the generation of cytotoxic reactive oxygen species (ROS).

Caption: IB-DNQ signaling pathway in NQO1-positive cancer cells.

Experimental Workflow for In Vitro Cytotoxicity Assay

A typical workflow to assess the cytotoxic effects of synthesized IB-DNQ on cancer cell lines with varying NQO1 expression levels.

Caption: Workflow for in vitro cytotoxicity assessment of IB-DNQ.

Conclusion

This application note provides a comprehensive overview and practical guidance for the synthesis and application of this compound (IB-DNQ) in a laboratory setting. By leveraging the established synthetic route for the deoxynyboquinone core and a final N-alkylation step, researchers can efficiently produce IB-DNQ for further investigation into its promising anticancer properties. The provided protocols and diagrams serve as a valuable resource for scientists in the field of cancer biology and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRDizin [search.trdizin.gov.tr]

- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Application Notes and Protocols: Preparation of Isobutyl-deoxynyboquinone (IB-DNQ) Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and selective substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme frequently overexpressed in various solid tumors like lung, breast, and pancreatic cancers.[1][2] Upon activation by NQO1, IB-DNQ engages in a futile redox cycle, leading to the massive generation of reactive oxygen species (ROS) and subsequent cancer cell death.[2][3] This mechanism makes IB-DNQ a promising agent in targeted cancer therapy research.[4][5] Proper preparation and storage of IB-DNQ stock solutions are critical for ensuring experimental reproducibility and preserving the compound's stability and efficacy.

This document provides detailed protocols for the preparation of IB-DNQ stock solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and handling.

| Property | Value | Reference |

| Chemical Name | This compound (IB-DNQ) | [2][4] |

| CAS Number | 1430798-22-3 | [4] |

| Molecular Weight | 326.35 g/mol | [4] |

| Appearance | Brown to red solid | [4] |

| Solubility | Soluble in DMSO at 10 mg/mL (30.64 mM) | [4] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [4] |

| Storage (Solution) | 6 months at -80°C; 1 month at -20°C | [4] |

Experimental Protocols

2.1. Protocol for Preparing DMSO Stock Solution (For In Vitro Use)

This protocol describes the preparation of a 10 mM stock solution of IB-DNQ in Dimethyl Sulfoxide (DMSO), suitable for most cell-based assays.

Materials and Equipment:

-

This compound (IB-DNQ) powder

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Ultrasonic water bath

-

Water bath or heating block set to 60°C

-

Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

-

Pre-Weighing Preparation: Allow the IB-DNQ powder container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing IB-DNQ: Carefully weigh 3.26 mg of IB-DNQ powder and place it into a sterile tube.

-

Solvent Addition: Add 1 mL of high-quality, newly opened DMSO to the tube containing the IB-DNQ powder. Using hygroscopic (wet) DMSO can significantly hinder solubility.[4]

-

Dissolution: To achieve full dissolution, vortex the mixture and then treat with sonication and warming.[4] It is recommended to heat the solution to 60°C.[4] Alternate between vortexing and heating until all solid material is visibly dissolved.

-

Aliquotting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryovials.[4]

-

Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

2.2. Protocol for Preparing HPβCD Formulation (For In Vivo Use)

For animal studies, a formulation using hydroxypropyl-β-cyclodextrin (HPβCD) is often required to improve aqueous solubility.

Materials and Equipment:

-

This compound (IB-DNQ) powder

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

10 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Sterile, deionized water

-

pH meter

-

Vortex mixer and sonicator

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Prepare HPβCD Solution: Prepare a 60 mM solution of HPβCD in sterile water.

-

Basify Solution: Adjust the HPβCD solution to a pH between 11 and 12 by adding 1-2 drops of 10 M NaOH.[6]

-

Add IB-DNQ: Weigh the required amount of IB-DNQ powder and add it to the basic HPβCD solution to achieve the desired final concentration (e.g., 1-2 mg/kg).[6]

-

Dissolve Compound: Vigorously vortex and sonicate the slurry until the IB-DNQ powder is completely dissolved.[6]

-

Neutralize Solution: Carefully adjust the pH of the solution back to a range of 8.0 to 8.5 using 1 M HCl.[6] Note: The compound may precipitate if the pH drops below 7.5.[6]

-

Sterilization and Storage: Sterile filter the final solution through a 0.22 µm syringe filter. This solution should be prepared fresh for each experiment.

Quantitative Data Tables

Stock Solution Preparation Guide (Mass per Volume of DMSO)

The following table provides pre-calculated mass values for preparing common stock concentrations.

| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 1 mM | 0.326 mg | 1.63 mg | 3.26 mg |

| 5 mM | 1.63 mg | 8.15 mg | 16.3 mg |

| 10 mM | 3.26 mg | 16.3 mg | 32.6 mg |

| 30.64 mM (10 mg/mL) | 10.0 mg | 50.0 mg | 100.0 mg |

Visualized Workflow and Signaling Pathway

Experimental Workflow Diagram

The diagram below outlines the sequential steps for preparing a DMSO-based stock solution of IB-DNQ for research purposes.

Caption: Workflow for IB-DNQ stock solution preparation.

Signaling Pathway Diagram

This diagram illustrates the mechanism of action of IB-DNQ in cancer cells that overexpress the NQO1 enzyme.

Caption: Mechanism of NQO1-mediated IB-DNQ cytotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isobutyl-deoxynyboquinone (IB-DNQ)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Isobutyl-deoxynyboquinone (IB-DNQ), a selective substrate of NAD(P)H:quinone oxidoreductase 1 (NQO1). IB-DNQ's mechanism of action involves NQO1-mediated redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity in cancer cells overexpressing NQO1.

Data Presentation: Solubility of this compound

The solubility of IB-DNQ is crucial for the design and reproducibility of both in vitro and in vivo experiments. Below is a summary of recommended solvents and formulations.

| Solvent/System | Application | Concentration | Protocol Highlights |

| Dimethyl Sulfoxide (DMSO) | In Vitro | 10 mg/mL (30.64 mM)[1] | Use of freshly opened, anhydrous DMSO is recommended. Aiding dissolution with ultrasonication, gentle warming, and heating up to 60°C may be necessary.[1] |

| Aqueous solution with Hydroxypropyl-β-cyclodextrin (HPβCD) | In Vivo | 1.0 mg/mL | IB-DNQ can be formulated as an aqueous solution for intravenous administration or as an oral slurry.[2] |

Note: Currently, detailed quantitative solubility data for IB-DNQ in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS) is not widely available in the literature. Researchers are advised to determine the solubility in their specific buffer or medium empirically.

Experimental Protocols

Preparation of IB-DNQ Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of IB-DNQ in DMSO, suitable for use in cell-based assays.

Materials:

-

This compound (IB-DNQ) powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of IB-DNQ powder in a sterile container.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mg/mL (30.64 mM).[1]

-

Dissolution:

-

Vortex the solution vigorously.

-

If the compound does not fully dissolve, brief ultrasonication may be applied.

-

Gentle warming in a water bath or on a heat block up to 60°C can also aid dissolution.[1] Visually inspect to ensure complete solubilization.

-

-

Storage:

-

Working Solution Preparation:

-

When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in the desired aqueous buffer or cell culture medium.

-

It is recommended to perform serial dilutions to minimize the risk of precipitation.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Preparation of IB-DNQ Formulation for In Vivo Studies

This protocol outlines the preparation of an IB-DNQ formulation using hydroxypropyl-β-cyclodextrin (HPβCD) for intravenous administration in animal models.

Materials:

-

This compound (IB-DNQ) powder

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile water for injection

-

Sterile vials

-

Vortex mixer

-

Sonicator

Procedure:

-

Vehicle Preparation: Prepare the required concentration of HPβCD in sterile water.

-

IB-DNQ Addition: Add the weighed IB-DNQ powder to the HPβCD solution to achieve the target concentration (e.g., 1.0 mg/mL).

-

Solubilization: Vortex and sonicate the mixture until the IB-DNQ is fully dissolved, resulting in a clear aqueous solution.

-

Administration: The resulting solution can be administered intravenously. For oral administration, it can be prepared as an oral slurry in HPβCD.[2]

Mandatory Visualizations

Signaling Pathway of IB-DNQ Action

Caption: Mechanism of IB-DNQ induced cell death.

Experimental Workflow for Assessing IB-DNQ Cytotoxicity

References

Application Notes and Protocols for the Administration of IB-DNQ in Animal Models: A Comparative Analysis of Intravenous and Oral Routes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Isobutyl-deoxynyboquinone (IB-DNQ), a potent NAD(P)H:quinone oxidoreductase (NQO1)-bioactivatable anticancer agent, in animal models. This document focuses on the comparative aspects of intravenous (IV) and oral administration routes, offering detailed protocols, pharmacokinetic data summaries, and a visualization of the underlying signaling pathway to guide preclinical research.

Introduction

This compound (IB-DNQ) is a second-generation deoxynyboquinone (B1670260) analog designed for enhanced pharmacokinetic properties and potent, selective anticancer activity. Its mechanism of action is contingent on the overexpression of NQO1, an enzyme frequently upregulated in solid tumors. This targeted activation minimizes off-target toxicity, making IB-DNQ a promising candidate for further preclinical and clinical development. Understanding the pharmacokinetic and pharmacodynamic profiles of different administration routes is critical for designing effective dosing regimens and translating preclinical findings.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of IB-DNQ following intravenous and oral administration in feline models. The data is primarily derived from studies conducted on healthy research felines, which serve as a valuable comparative oncology model.

Table 1: Pharmacokinetic Parameters of Intravenously Administered IB-DNQ in Felines

| Dose (mg/kg) | Route | Vehicle | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Key Observations |

| 0.5 | IV | Aqueous HPβCD | Data not available | < 15 | Data not available | Dose-proportional plasma concentrations observed. |

| 1.0 | IV | Aqueous HPβCD | ~1500 | < 15 | Data not available | Achieved peak plasma concentrations exceeding in vitro cytotoxic levels.[1] |

| 2.0 | IV | Aqueous HPβCD | >2000 | < 15 | Data not available | Higher doses resulted in proportionally higher peak plasma concentrations.[1] |

Table 2: Pharmacokinetic Parameters of Orally Administered IB-DNQ in Felines

| Dose (mg/kg) | Route | Vehicle | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Key Observations |

| 1.0 | Oral | Oral slurry in HPβCD | ~100-200 | ~4 | Data not available | Slower absorption and significantly lower peak plasma concentrations compared to IV route. |

Signaling Pathway

IB-DNQ's anticancer activity is initiated by its reduction by NQO1 in a futile redox cycle, leading to massive generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.

Caption: NQO1-mediated futile redox cycling of IB-DNQ leading to apoptosis.

Experimental Protocols

The following are generalized protocols for the administration of IB-DNQ in feline models, based on published studies. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Administration

Objective: To achieve rapid and complete bioavailability of IB-DNQ for acute efficacy and pharmacokinetic studies.

Materials:

-

IB-DNQ

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile Water for Injection

-

Sterile syringes and needles (22-25 gauge)

-

Catheter (for venous access)

-

Infusion pump (optional, for controlled infusion rate)

-

Animal scale

-

Restraint devices

Procedure:

-

Animal Preparation: Acclimate the animals to the housing facility. Fast the animals overnight (approximately 12 hours) prior to dosing, with water available ad libitum.

-

Formulation Preparation: Prepare a stock solution of IB-DNQ in HPβCD and sterile water. For example, a 1.0 mg/mL solution can be prepared. Ensure complete dissolution.

-

Dosing:

-

Weigh the animal to determine the exact dose volume.

-

Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).

-

Administer the calculated dose of IB-DNQ solution as a slow bolus over 5 minutes.[2]

-

For pharmacokinetic studies, record the exact start and end times of the infusion.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any adverse reactions during and after administration, such as ptyalism (excessive salivation) and tachypnea (rapid breathing), which have been reported as transient and tolerable side effects.[1]

-

For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Protocol 2: Oral (PO) Administration

Objective: To evaluate the oral bioavailability and efficacy of IB-DNQ following gastrointestinal absorption.

Materials:

-

IB-DNQ

-

HPβCD

-

Sterile water

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

-

Animal scale

-

Restraint devices

Procedure:

-

Animal Preparation: Follow the same fasting and acclimation procedures as for IV administration.

-

Formulation Preparation: Prepare an oral slurry of IB-DNQ in HPβCD and sterile water.

-

Dosing:

-

Weigh the animal to determine the exact dose volume.

-

Gently restrain the animal.

-

Measure the distance from the animal's mouth to the last rib to ensure proper length of gavage needle insertion.

-

Attach the gavage needle to the syringe containing the IB-DNQ slurry.

-

Gently insert the gavage needle into the esophagus and deliver the dose.

-

-

Post-Administration Monitoring:

-

Observe the animal for any signs of distress or regurgitation.

-

For pharmacokinetic studies, collect blood samples at appropriate time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of IV versus oral IB-DNQ administration.

Caption: Workflow for comparative pharmacokinetic analysis of IV vs. oral IB-DNQ.

Conclusion

The choice between intravenous and oral administration of IB-DNQ in animal models depends on the specific objectives of the study. IV administration provides rapid, complete bioavailability, making it ideal for establishing maximum tolerated dose, acute efficacy, and baseline pharmacokinetic parameters. Oral administration, while resulting in lower and delayed peak plasma concentrations, is essential for evaluating the potential for clinical translation as a less invasive, chronic dosing regimen. The protocols and data presented herein provide a foundational guide for researchers to design and execute robust preclinical studies with IB-DNQ.

References

- 1. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilizing feline oral squamous cell carcinoma patients to develop NQO1-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isobutyl-deoxynyboquinone (IB-DNQ) for Triple-Negative Breast Cancer (TNBC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, often leaving chemotherapy as the primary option, which is associated with significant side effects and resistance.[1][2][3] A promising therapeutic strategy for TNBC involves targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme highly expressed in many solid tumors, including TNBC, but not in corresponding normal tissues.[4]

Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and selective NQO1-bioactivatable drug that has demonstrated significant preclinical efficacy against TNBC.[5][6][7] IB-DNQ is a derivative of deoxynyboquinone (B1670260) (DNQ) and is reported to be more potent than other NQO1-bioactivatable agents like β-lapachone.[5][8] This document provides detailed application notes and experimental protocols for the use of IB-DNQ in TNBC research, summarizing key quantitative data and outlining the underlying signaling pathways and experimental workflows.

Mechanism of Action

IB-DNQ's anticancer activity is contingent on its bioactivation by NQO1.[4] NQO1, a two-electron reductase, converts IB-DNQ into an unstable hydroquinone (B1673460).[5][8][9] This hydroquinone then undergoes a futile redox cycle, spontaneously oxidizing back to IB-DNQ while reducing molecular oxygen to generate reactive oxygen species (ROS), primarily superoxide (B77818) radicals.[5][8][9] The massive and rapid generation of ROS leads to extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), subsequent depletion of NAD+ and ATP, and ultimately, cancer cell death through programmed necrosis and apoptosis.[8][10][11]

The tumor-selective expression of NQO1 ensures that IB-DNQ's cytotoxic effects are primarily localized to cancer cells, minimizing damage to healthy tissues.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of IB-DNQ in TNBC Cell Lines

| Cell Line | NQO1 Status | IB-DNQ LD50 | Combination Treatment (IB-DNQ + Rucaparib) | Reference |

| MDA-MB-231 (NQO1-) | Low/Deficient | > 1 µM | - | [7] |

| MDA-MB-231 (NQO1+) | Stably Overexpressed | < 50 nM | Synergistic cell killing | [5][7][8] |

| MDA-MB-468 (NQO1*2) | Polymorphism (rapid degradation) | - | Synergistic cell killing with NQO1 overexpression | [5] |

| HCC1937 | - | ~100-200 nM (with 15 µM Rucaparib) | Synergistic cell killing | [5] |

| SUM149 | - | LD50 ~50-100 nM | Synergistic with ATN224 (SOD1 inhibitor) | [7] |

| SUM159 | - | LD50 ~25-50 nM | Synergistic with ATN224 (SOD1 inhibitor) | [7] |

| Vari068 | - | LD50 ~25-100 nM | - | [7] |

Table 2: Key Findings from Combination Studies

| Combination | Key Finding | Mechanism | Reference |

| IB-DNQ + Rucaparib (PARP Inhibitor) | Synergistic cancer cell death in NQO1-expressing TNBC cells. | Inhibition of PARP1-mediated DNA repair enhances the effects of IB-DNQ-induced DNA damage. | [5][6][8] |

| IB-DNQ + Dicoumarol (NQO1 Inhibitor) | Greatly reduced efficacy of IB-DNQ. | Confirms the NQO1-dependence of IB-DNQ's cytotoxicity. | [5] |

| IB-DNQ + ATN224 (SOD1 Inhibitor) | Synergistically enhances IB-DNQ-elicited lethality. | Inhibition of superoxide dismutase 1 (SOD1) likely increases the accumulation of cytotoxic ROS. | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of IB-DNQ on TNBC cells.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, HCC1937)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

IB-DNQ stock solution (in DMSO)

-

Rucaparib stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of IB-DNQ (e.g., 0.01 µM to 10 µM) and/or Rucaparib (e.g., 15 µM) in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO).

-

For combination studies, treat cells with a fixed concentration of Rucaparib along with varying concentrations of IB-DNQ.

-

Incubate the plate for a specified period (e.g., 4 hours for short-term response or 72 hours for long-term viability).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the LD50 values.

Protocol 2: Western Blotting for DNA Damage and Cell Cycle Markers

Objective: To assess the induction of DNA damage and changes in cell cycle regulatory proteins following IB-DNQ treatment.

Materials:

-

TNBC cells treated with IB-DNQ and/or Rucaparib

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-CDK1, anti-phospho-CDK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat TNBC cells with sublethal (e.g., 0.1 µM) and lethal (e.g., 0.4 µM) concentrations of IB-DNQ, Rucaparib (e.g., 15 µM), or a combination for a short duration (e.g., 4 hours).

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 3: In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of IB-DNQ in a preclinical TNBC mouse model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

NQO1-expressing TNBC cells (e.g., MDA-MB-231-NQO1+)

-

Matrigel

-

IB-DNQ formulation for intravenous (i.v.) or oral (p.o.) administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject TNBC cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, IB-DNQ alone, Rucaparib alone, IB-DNQ + Rucaparib).

-

Administer the treatments according to a predetermined schedule (e.g., daily or every other day). Doses for IB-DNQ may range from 0.5 to 2 mg/kg via i.v. administration.[12][13]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. A new approach to treating a difficult type of breast cancer [showme.missouri.edu]

- 3. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [scholarworks.indianapolis.iu.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent this compound (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting NQO1 Expression in IB-DNQ Treated Cells via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, playing a significant role by catalyzing the two-electron reduction of quinones, which prevents the formation of reactive oxygen species.[1][2] Its overexpression in various solid tumors has made it a compelling target for cancer therapy.[1][3] Isobutyl-deoxynyboquinone (IB-DNQ) is a potent and specific NQO1-bioactivatable molecule that generates high levels of reactive oxygen species (ROS), leading to cell death in NQO1-overexpressing cancer cells.[4][5] This makes IB-DNQ a promising candidate for targeted cancer therapy.[4][6] The efficacy of IB-DNQ is dependent on the expression levels of NQO1. Therefore, accurate detection of NQO1 protein expression is critical for assessing cellular response to IB-DNQ treatment. Western blotting is a fundamental technique to quantify NQO1 protein levels in cell lysates.

Signaling Pathway

The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[1][2] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, including NQO1, leading to their increased expression.[7][8]

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for detecting NQO1 protein levels in cells treated with IB-DNQ.

Quantitative Data Summary

The following tables summarize example data for IB-DNQ treatment and recommended antibody dilutions for Western blotting.

Table 1: IB-DNQ Treatment Parameters

| Cell Line | IB-DNQ Concentration (µM) | Treatment Time (hours) | Reference |

| SCCF1 | 0.01 - 100 | Not Specified | [6] |

| SCCF1 | 0.1 - 3 | 1 | [6] |

| Vari068 | ~0.063 (LD50) | 24 | [5][9] |

| TNBC Cells | Varies | 4 | [10] |

Table 2: Antibody Dilutions and Protein Loading

| Antibody | Dilution | Protein Loading per Lane (µg) | Predicted Band Size (kDa) | Reference |

| Rabbit anti-NQO1 (Abcam ab80588) | 1:1000 | 20-40 | 31 | [1] |

| Rabbit anti-NQO1 (CST #62262) | 1:1000 | Not Specified | Not Specified | [1] |

| Mouse anti-NQO1 (A180) | 1:1000 | Not Specified | 31 | |

| Rabbit anti-NQO1 (Proteintech 11451-1-AP) | 1:4000 | Not Specified | Not Specified | [11] |

| Mouse anti-β-actin (Loading Control) | 1:5000 | 20-30 | ~42 | [1] |

| Mouse anti-GAPDH (Loading Control) | 1:5000 | 20-30 | ~37 | [1] |

| HRP-conjugated secondary antibody | 1:5000 | Not Specified | Not Applicable | [1] |

Detailed Experimental Protocol: Western Blot for NQO1

This protocol is designed for the analysis of NQO1 protein levels in cell lysates following treatment with IB-DNQ.

1. Materials and Reagents

-

Cell Lines: Cell lines with known or suspected NQO1 expression.

-

IB-DNQ: Prepare stock solutions in DMSO.[6]

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Assay Reagent: BCA or Bradford protein assay kit.[1]

-

SDS-PAGE Gels: 12% polyacrylamide gels are recommended.[1]

-

Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.[1]

-

Membranes: PVDF or nitrocellulose membranes (0.45 µm).[1]

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.[1]

-

Detection Reagent: ECL chemiluminescent substrate.[1]

-

Phosphate-Buffered Saline (PBS)

2. Cell Culture and IB-DNQ Treatment

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentrations of IB-DNQ for the specified duration. Include a vehicle control (DMSO-treated) group.

3. Cell Lysis

-

For adherent cells: Wash cells twice with ice-cold PBS.[12] Add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish), and scrape the cells.[12]

-

For suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold lysis buffer.[12]

-

Incubate the lysate on ice for 30 minutes.[12]

-

Clarify the lysate by centrifuging at 12,000-16,000 x g for 10-20 minutes at 4°C.[12]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

5. Sample Preparation and SDS-PAGE

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.[1]

-

Boil the samples at 95-100°C for 5 minutes.[1]

-

Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel.[1]

-

Run the gel at 100-120 V until the dye front reaches the bottom.[1]

6. Protein Transfer

-

Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or use a semi-dry transfer system according to the manufacturer's instructions.[1]

7. Immunoblotting

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[1]

-

Wash the membrane three times for 5 minutes each with TBST.[1]

-

Incubate the membrane with the primary anti-NQO1 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[1]

-

Wash the membrane three times for 10 minutes each with TBST.[1]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[1]

-

Wash the membrane three times for 10 minutes each with TBST.[1]

-

For the loading control, the membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run.

8. Detection and Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions.[1]

-

Incubate the membrane with the ECL reagent for 1-5 minutes.[1]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.[1]

-

Quantify the band intensities using appropriate software and normalize the NQO1 signal to the loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 3. redoxscience.com [redoxscience.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]

- 8. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NQO1 antibody (11451-1-AP) | Proteintech [ptglab.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Troubleshooting & Optimization

Troubleshooting low solubility of Isobutyl-deoxynyboquinone in aqueous solutions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Isobutyl-deoxynyboquinone (IB-DNQ).

Troubleshooting Guide: Low Aqueous Solubility of IB-DNQ

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm having trouble dissolving IB-DNQ. What is the recommended solvent for creating a stock solution?

Answer:

Due to its hydrophobic nature, this compound (IB-DNQ) exhibits low solubility in aqueous solutions. The recommended solvent for preparing a stock solution for in vitro experiments is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mg/mL (30.64 mM) can be prepared in DMSO with the assistance of ultrasonication and gentle warming to 60°C.[1] It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce the solubility of IB-DNQ.[1]

Question 2: My IB-DNQ precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What can I do to prevent this?

Answer:

This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous medium. Here are several strategies to mitigate this problem:

-

Optimize the Dilution Process:

-

Pre-warm your aqueous medium: Pre-warming your cell culture medium or buffer to 37°C can help improve the solubility of IB-DNQ.

-

Gradual Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform a serial dilution. First, create an intermediate dilution of the IB-DNQ in your pre-warmed medium. Then, add this intermediate dilution to the final volume.

-

Stirring: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.

-

-

Manage the Final DMSO Concentration:

-

Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is best to keep the final DMSO concentration as low as possible, ideally ≤ 0.1% (v/v), to minimize any potential off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO without IB-DNQ) in your experiments.

-

-

Employ Solubility Enhancers:

-

Cyclodextrins: For in vivo studies and some in vitro applications, cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) can be used to improve the aqueous solubility of IB-DNQ.[2] These molecules encapsulate the hydrophobic drug, increasing its apparent solubility in water.

-

Serum: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds. If your experimental design allows, working in serum-containing media may reduce precipitation.

-

Question 3: I am observing lower than expected biological activity in my cell-based assays. Could this be related to solubility issues?

Answer:

Yes, poor solubility can directly impact the observed biological activity. If IB-DNQ precipitates out of solution, the actual concentration of the compound available to the cells will be lower than the intended concentration, leading to an underestimation of its potency.

-

Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation (e.g., crystals, cloudiness).

-

Confirmation of Soluble Concentration: If you continue to suspect solubility issues, you can centrifuge your final working solution and measure the concentration of IB-DNQ in the supernatant using an analytical method like High-Performance Liquid Chromatography (HPLC). This will give you the true concentration of soluble compound in your assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IB-DNQ?

A1: IB-DNQ is a selective substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[1] NQO1 catalyzes a two-electron reduction of IB-DNQ to its hydroquinone (B1673460) form. This hydroquinone is unstable and rapidly auto-oxidizes back to IB-DNQ, creating a futile redox cycle. This process consumes cellular NAD(P)H and generates a significant amount of reactive oxygen species (ROS), primarily superoxide (B77818) radicals. The resulting oxidative stress leads to DNA damage, activation of stress-response pathways, and ultimately, cancer cell death through apoptosis and other mechanisms.

Q2: How should I store my IB-DNQ stock solution?

A2: IB-DNQ stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: Are there alternative formulations for in vivo studies?

A3: Yes, for in vivo administration, IB-DNQ can be formulated with 2-hydroxypropyl-β-cyclodextrin (HPβCD).[2] A common method involves preparing a solution of HPβCD in sterile water, which is then made slightly basic (pH 11-12) to aid in the dissolution of IB-DNQ with vortexing and sonication. The pH is then adjusted back to a physiologically acceptable range (pH 8.0-8.5) before administration.[2]

Data Presentation

Table 1: Solubility of this compound (IB-DNQ)

| Solvent/System | Concentration | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | ≤ 10 mg/mL (30.64 mM) | Ultrasonication and warming to 60°C | [1] |

| Aqueous Buffers (e.g., PBS) | Low | Inferred from precipitation issues | General knowledge |

| 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water | 1.0 mg/mL | pH adjustment, vortexing, and sonication | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM IB-DNQ Stock Solution in DMSO

Materials:

-

This compound (IB-DNQ) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weigh out the appropriate amount of IB-DNQ powder. For example, to prepare 1 mL of a 10 mM solution, you will need 3.26 mg of IB-DNQ (Molecular Weight: 326.35 g/mol ).

-

Add the IB-DNQ powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO. For a 10 mM solution, this would be 1 mL.

-

Warm the solution in a 60°C water bath or heat block for 5-10 minutes.

-

Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: Dilution of IB-DNQ Stock Solution for Cell Culture Experiments

Materials:

-

10 mM IB-DNQ stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile conical tubes

Procedure (Example for preparing 10 mL of a 10 µM final concentration):

-

In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM IB-DNQ stock solution to 99 µL of pre-warmed medium in a separate sterile tube. This creates a 100 µM intermediate solution.

-

Add 1 mL of the 100 µM intermediate solution to the 9 mL of pre-warmed medium in the conical tube to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

-

Gently vortex the final solution to ensure it is well-mixed.

-

Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

Caption: Troubleshooting workflow for addressing low IB-DNQ solubility.

Caption: Simplified signaling pathway of IB-DNQ action in NQO1-positive cancer cells.

References

Technical Support Center: Optimizing Isobutyl-deoxynyboquinone (IB-DNQ) Dosage for In Vivo Experiments

Welcome to the technical support center for researchers utilizing Isobutyl-deoxynyboquinone (IB-DNQ) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with IB-DNQ.

1. Compound Formulation & Administration

Question: How should I formulate IB-DNQ for in vivo administration?

Answer: IB-DNQ has poor aqueous solubility. For intravenous (IV) and oral (PO) administration, it is recommended to use a formulation with Hydroxypropyl-β-cyclodextrin (HPβCD). A common method involves preparing a solution in basic HPβCD (pH 11-12) and then neutralizing it to a pH of 8.0-8.5 with HCl.[1] Be aware that the compound may precipitate at a pH ≤ 7.5.[1]

Question: What are the recommended starting dosages for IB-DNQ in mice?

Answer: The optimal dosage of IB-DNQ can vary depending on the tumor model, administration route, and treatment schedule. Based on preclinical studies, here are some suggested starting points:

-

Intravenous (IV): Doses ranging from 10 mg/kg to 15 mg/kg have been used in mice.[1][2]

-

Oral (PO): A dosage of 1.0 mg/kg has been reported in feline studies, which can serve as a reference point for murine models.[3]

It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[1]

Question: I am not observing the expected anti-tumor efficacy. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy:

-

NQO1 Expression: IB-DNQ's mechanism of action is dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5] Tumors with low or absent NQO1 expression will not respond to IB-DNQ treatment.[6] It is essential to confirm NQO1 expression in your tumor model via immunohistochemistry (IHC) or Western blot.

-

Insufficient Dosage: The administered dose may be too low to achieve therapeutic concentrations within the tumor. Consider performing a dose-escalation study to find the optimal dose.

-

Pharmacokinetics: The bioavailability and half-life of IB-DNQ can be influenced by the formulation and route of administration. Intravenous administration generally leads to higher peak plasma concentrations compared to oral administration.[3]

-

Tumor Heterogeneity: Tumors can be heterogeneous, with varying levels of NQO1 expression across different cell populations. This can lead to a partial response or the development of resistance.

2. Toxicity and Side Effects

Question: What are the potential toxicities and side effects of IB-DNQ?

Answer: IB-DNQ is generally well-tolerated in preclinical models.[4] However, some transient side effects have been observed, particularly with intravenous administration. These can include:

Mild methemoglobinemia has also been reported as a potential side effect of DNQ derivatives.[7]

Question: How should I monitor for and manage toxicity?

Answer: Careful monitoring of the animals during and after IB-DNQ administration is crucial.

-

Clinical Observations: Regularly observe the animals for any signs of distress, including changes in breathing, behavior, or physical appearance.

-

Body Weight: Monitor the body weight of the animals daily. A significant drop in body weight can be an indicator of toxicity.

-

Hematology and Blood Chemistry: For comprehensive toxicity assessment, collect blood samples to analyze complete blood counts (CBC) and serum chemistry panels.[7][8] This will help in detecting any hematologic or non-hematologic toxicities.

If significant toxicity is observed, consider reducing the dose or adjusting the treatment schedule.

Data Presentation

Table 1: Recommended IB-DNQ Dosages from Preclinical Studies

| Animal Model | Administration Route | Dosage Range | Reference |

| Mice | Intravenous (IV) | 10 - 15 mg/kg | [1][2] |

| Cats | Intravenous (IV) | 0.5 - 2.0 mg/kg | [1][4] |

| Cats | Oral (PO) | 1.0 mg/kg | [3] |

Table 2: Pharmacokinetic Parameters of IB-DNQ in Feline Model

| Administration Route | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| Intravenous (IV) | 0.5 mg/kg | ~1 µM | Immediate |

| Intravenous (IV) | 1.0 mg/kg | ~2.5 µM | Immediate |

| Intravenous (IV) | 2.0 mg/kg | ~5 µM | Immediate |

| Oral (PO) | 1.0 mg/kg | ~0.2 µM | ~4 hours |

(Data adapted from pharmacokinetic profiles in feline studies and presented as approximations for illustrative purposes)[3]

Experimental Protocols

1. Formulation of IB-DNQ with HPβCD

-

Prepare a 60 mM solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

-

Make the HPβCD solution basic by adding 1-2 drops of 10 M NaOH to achieve a final pH of 11-12.[1]

-

Weigh the required amount of solid IB-DNQ and add it to the basic HPβCD solution to the desired concentration (e.g., 1.0 mg/mL).[1]

-

Vortex and sonicate the mixture until the IB-DNQ is completely dissolved.[1]

-